molecular formula C8H18O3 B8350489 1-Ethoxyethyl ether

1-Ethoxyethyl ether

Cat. No.: B8350489
M. Wt: 162.23 g/mol
InChI Key: PPJVXZVTPWQOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of its Research Utility

The journey of 1-ethoxyethyl ether in chemical research is intrinsically linked to the development of protecting group chemistry. Protecting groups are essential tools in organic synthesis, temporarily masking a reactive functional group to allow for chemical modifications at other parts of a molecule. Acetal-type protecting groups, such as 1-ethoxyethyl (EE) ether, emerged as valuable assets due to their ease of introduction and their lability under specific conditions. beilstein-journals.org

Initially, the focus was on simple acetals, but the quest for groups with tailored stability and cleavage conditions led to the exploration of structures like this compound. beilstein-journals.org It offered a more nuanced level of stability compared to simpler acetals like methoxymethyl (MOM) ether, which is known for its robustness. beilstein-journals.org The development of this compound as a protecting group provided chemists with an alternative to the widely used tetrahydropyranyl (THP) ether, which has the drawback of creating an additional asymmetric center upon reaction. beilstein-journals.org Over the years, its application has expanded beyond just a protective strategy, finding use in various synthetic transformations and polymer chemistry. researchgate.netpsu.edu

Scope and Significance in Modern Synthetic Chemistry

In contemporary organic synthesis, this compound is primarily recognized as a reliable protecting group for hydroxyl and other protic functional groups. libretexts.orgfiveable.me Its significance lies in its straightforward installation, typically through the acid-catalyzed reaction of an alcohol with ethyl vinyl ether, and its mild cleavage under acidic conditions. beilstein-journals.orgnih.gov This allows for selective deprotection in the presence of other acid-sensitive or base-labile groups, a concept known as orthogonal protection. fiveable.me

The utility of the this compound protecting group is evident in the total synthesis of complex natural products. For instance, it has been employed in the synthesis of molecules like (+)-papulacandin D and loroxanthin. nih.govmdpi.com In the synthesis of (+)-papulacandin D, the this compound was one of several protecting groups surveyed for a benzylic alcohol, highlighting the careful consideration chemists give to protecting group selection to optimize reaction yields. nih.gov Similarly, in the total synthesis of loroxanthin, a 1-ethoxyethyl (EE)-protected alkenyl iodide was a key intermediate. mdpi.com

Beyond its role as a protecting group, this compound and its derivatives have been investigated in other areas of chemical research. For example, the reversible addition-fragmentation chain-transfer (RAFT) polymerization of 1-ethoxyethyl acrylate (B77674) has been demonstrated as a novel route to produce well-defined poly(acrylic acid) and its block copolymers. researchgate.netpsu.edu This highlights the adaptability of the 1-ethoxyethyl moiety in materials science. Furthermore, the chemistry of (1-ethoxyethyl)zirconocene chloride, a stable acyclic secondary zirconocene (B1252598) alkyl, has been explored, showcasing the compound's relevance in organometallic chemistry. acs.org

The stability of the 1-ethoxyethyl group can be tuned, and it has been observed to be sensitive to acidic conditions, a property that is exploited for its removal. vu.ltltj.co.jp In some cases, the ethoxyethyl protecting group has been shown to migrate under mild acidic conditions, which can be a strategic advantage in the synthesis of certain heterocyclic compounds like 1H-pyrazole derivatives. vu.lt

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C8H18O3
Molecular Weight 162.23 g/mol
IUPAC Name 1-ethoxy-1-(1-ethoxyethoxy)ethane
InChIKey PPJVXZVTPWQOQS-UHFFFAOYSA-N
Canonical SMILES CCOC(C)OC(C)OCC
Data sourced from PubChem CID 10464631 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

1-ethoxy-1-(1-ethoxyethoxy)ethane

InChI

InChI=1S/C8H18O3/c1-5-9-7(3)11-8(4)10-6-2/h7-8H,5-6H2,1-4H3

InChI Key

PPJVXZVTPWQOQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC(C)OCC

Origin of Product

United States

Synthetic Methodologies for 1 Ethoxyethyl Ether and Its Precursors

Direct Synthesis Routes

Direct synthesis of 1-ethoxyethyl ether, an acetal (B89532), is primarily achieved through acid-catalyzed reactions.

Acid-Catalyzed Addition Reactions

The most common method for synthesizing this compound is the acid-catalyzed addition of an alcohol to a vinyl ether. Specifically, ethanol (B145695) is added to ethyl vinyl ether. This reaction is characteristic of enol ethers and is used to form mixed acetals. wikipedia.org The process typically requires a catalytic amount of a strong acid. longchangchemical.com

The reaction proceeds as follows: CH3CH2OH + CH2=CHOCH2CH3 --(H+)--> CH3CH(OCH2CH3)2

This method is also fundamental in organic synthesis for the protection of hydroxyl groups, where ethyl vinyl ether reacts with an alcohol in the presence of an acid catalyst to form an α-ethoxyethyl ether, which is stable under basic conditions but can be easily deprotected under acidic conditions. longchangchemical.comchemicalbook.com

Table 1: Catalysts for Acid-Catalyzed Addition to Ethyl Vinyl Ether

Catalyst Type Specific Examples Reference
Strong Protic Acids Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (TsOH) longchangchemical.com
Pyridinium (B92312) Salts Pyridinium p-toluenesulfonate (PPTS) longchangchemical.com

Dehydration of Alcohols in Ether Formation

The acid-catalyzed dehydration of alcohols is a common method for producing symmetrical ethers from primary alcohols. libretexts.orgscribd.com For instance, heating ethanol in the presence of sulfuric acid at around 130-140°C yields diethyl ether. libretexts.orglibretexts.org

However, this method is not suitable for the synthesis of unsymmetrical ethers like this compound. libretexts.orglibretexts.orgquora.com If two different alcohols were used in an attempt to form an unsymmetrical ether, the reaction would result in a mixture of three different ethers, making the desired product difficult to isolate. quora.com Furthermore, this dehydration method is generally unsuccessful for secondary and tertiary alcohols as they tend to undergo elimination reactions to form alkenes. libretexts.orglibretexts.org

Table 2: Limitations of Alcohol Dehydration for Ether Synthesis

Factor Limitation for Unsymmetrical Ether Synthesis Consequence Reference
Reactants Requires two different alcohols Produces a mixture of three ethers (ROR, R'OR', ROR') quora.com

Preparation of Key Ethoxyethylated Monomers and Reagents

The 1-ethoxyethyl group is incorporated into various monomers and reagents that are valuable in polymer chemistry and organic synthesis.

Synthesis of 1-Ethoxyethyl Acrylate (B77674) (EEA)

1-Ethoxyethyl acrylate (EEA) is a monomer used in the synthesis of polymers like poly(acrylic acid). researchgate.net While detailed synthesis routes from simple precursors are proprietary, the general approach involves the protection of acrylic acid. EEA serves as a protected form of acrylic acid, which can be deprotected under thermal conditions. researchgate.net The synthesis of acrylic esters, in general, can be achieved through the acid-catalyzed esterification of acrylic acid with the corresponding alcohol. wikipedia.org Another method involves the oxidative alkoxylation of acrolein in the presence of an alcohol. maastrichtuniversity.nl

Synthesis of 1-Ethoxyethyl Glycidyl (B131873) Ether (EEGE)

1-Ethoxyethyl glycidyl ether (EEGE) is a monomer used in the synthesis of biocompatible polyethers. mpg.de It is synthesized through the reaction of glycidol (B123203) (2,3-epoxypropan-1-ol) with ethyl vinyl ether. researchgate.net This reaction is catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH). researchgate.netsemanticscholar.org The ethoxyethyl group acts as a protecting group for the hydroxyl function of glycidol, allowing for controlled polymerization. researchgate.net

Reaction Scheme for EEGE Synthesis: Glycidol + Ethyl Vinyl Ether --(p-TsOH)--> 1-Ethoxyethyl Glycidyl Ether researchgate.net

Formation of Organometallic Derivatives (e.g., Lithiated or Zirconocene (B1252598) Species)

Organometallic derivatives of the 1-ethoxyethyl group are useful reagents in organic synthesis.

Lithiated Species: Ethyl vinyl ether can be deprotonated using a strong base like butyllithium (B86547) to form 1-ethoxy-1-lithioethene, which serves as an acetyl anion equivalent in synthesis. wikipedia.orgnih.gov

(1-Ethoxyethyl)zirconocene chloride: This stable, acyclic secondary zirconocene alkyl has been synthesized and characterized. acs.orgmit.edu It can be prepared by the reaction of zirconocene dichloride with (1-ethoxyethyl)lithium. acs.org An alternative synthesis involves the hydrozirconation of ethyl vinyl ether using Schwartz's reagent (Cp2ZrHCl). acs.orgorgsyn.org The α-alkoxy substituent on this zirconocene derivative acts as a ligand, stabilizing the metal center. acs.org

Table 3: Synthesis of Organometallic Derivatives

Derivative Precursors Key Reagent Reference
1-Ethoxy-1-lithioethene Ethyl vinyl ether Butyllithium (BuLi) wikipedia.org
(1-Ethoxyethyl)zirconocene chloride Zirconocene dichloride, this compound (1-ethoxyethyl)lithium acs.org

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methodologies is a central tenet of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. uniroma1.it In the context of this compound and its precursors, several strategies align with these principles, focusing on the use of renewable feedstocks, alternative energy sources, and novel catalytic systems to create more sustainable synthetic pathways.

One of the primary green chemistry considerations for the synthesis of this compound lies in the origin of its precursors. Traditionally, the synthesis of its parent compound, acetaldehyde (B116499) diethyl acetal, involves the reaction of acetaldehyde with ethanol. guidechem.com A greener approach focuses on utilizing bio-based resources. For instance, ethyl vinyl ether, a key intermediate, can be derived from bio-ethanol, positioning it as a 100% bio-based solution that helps companies meet their environmental sustainability goals. godavaribiorefineries.com The synthesis of acetaldehyde diethyl acetal itself is being explored for its potential as a sustainable solvent in chemical reactions, further contributing to green chemistry advancements.

In the broader context of acetal synthesis, which is the fundamental reaction for forming this compound, several green methodologies have been developed to replace traditional methods that often rely on corrosive acids and volatile organic solvents. ijsdr.org These greener alternatives include:

Solvent-Free and Alternative Solvent Systems: Research has demonstrated the successful synthesis of acetals under solvent-free conditions or in the presence of greener solvents like water. ijsdr.org For example, the synthesis of 2-methyl-2, propyl dioxolane, a cyclic acetal, achieved high yields of 87% in a solvent-free microwave synthesis and 88% when water was used as a solvent. ijsdr.org These approaches dramatically reduce the amount of waste generated from solvents. ijsdr.org

Reusable and Benign Catalysts: The use of solid acid catalysts, such as perchloric acid adsorbed on silica (B1680970) gel, offers an efficient and reusable option for acetalization. organic-chemistry.org This method often allows for the reaction to be carried out under solvent-free conditions. organic-chemistry.org Zirconium tetrachloride has also been identified as a highly efficient and chemoselective catalyst for acetalization under mild conditions. organic-chemistry.org

Photocatalytic Methods: An innovative and green approach involves the use of photocatalysts under visible light irradiation. rsc.org This method allows for the acetalization of aldehydes under neutral conditions with high yields, using a catalytic amount of an organic dye like Eosin Y. organic-chemistry.org This technique avoids the need for harsh acidic or basic conditions. organic-chemistry.orgrsc.org

The following table summarizes various green chemistry approaches applicable to acetal synthesis, which can be conceptually extended to the production of this compound and its precursors.

Green Chemistry ApproachCatalyst/ConditionsSubstratesKey Advantages
Solvent-Free/Water Solvent Hydrochloric acid, Microwave irradiationAldehydes/Ketones and AlcoholsReduced waste, use of universal solvent (water). ijsdr.org
Reusable Solid Acid Catalyst Perchloric acid on silica gelAldehydes/Ketones and Trialkyl orthoformatesHigh efficiency, reusability of catalyst, often solvent-free. organic-chemistry.org
Photocatalysis Eosin Y, Visible lightAromatic and Aliphatic AldehydesMild and neutral conditions, high yields, avoids harsh reagents. organic-chemistry.orgrsc.org
Bio-based Feedstocks N/ABio-ethanol for Ethyl Vinyl EtherUtilizes renewable resources, reduces carbon footprint. godavaribiorefineries.com

Furthermore, the synthesis of vinyl ethers, a precursor to this compound, has been a subject of green chemistry research. Novel methods are being developed for the sustainable synthesis of vinyl ether ester building blocks directly from carboxylic acids and hydroxyl vinyl ethers using enzymatic catalysts like immobilized Candida antarctica lipase (B570770) B (CalB). rsc.orgrsc.org This enzymatic approach operates under benign reaction conditions and allows for a more direct and sustainable route compared to traditional methods that require multiple steps and generate more waste. rsc.orgrsc.org

The pursuit of green chemistry in the synthesis of this compound and its intermediates is an ongoing effort. By focusing on renewable starting materials, minimizing solvent use, and employing efficient and recyclable catalysts, the chemical industry can significantly reduce the environmental impact of producing this valuable compound.

1 Ethoxyethyl Ether As a Versatile Protecting Group in Organic Synthesis

Protection Strategies for Hydroxyl Functional Groups

The protection of hydroxyl groups as 1-ethoxyethyl ethers is a common and effective strategy in organic synthesis. This transformation is typically achieved through an acid-catalyzed reaction with ethyl vinyl ether.

The most prevalent method for the introduction of the 1-ethoxyethyl group onto a hydroxyl function is the acid-catalyzed addition of the alcohol to ethyl vinyl ether. chemicalbook.com This reaction is an example of an electrophilic addition to an alkene, where the protonated ethyl vinyl ether acts as the electrophile. A variety of acid catalysts can be employed to facilitate this transformation, with the choice of catalyst often depending on the sensitivity of the substrate to acidic conditions.

Commonly used catalysts include strong acids such as p-toluenesulfonic acid (TsOH) and trifluoroacetic acid. chemicalbook.com For more sensitive substrates, milder acidic catalysts like pyridinium (B92312) p-toluenesulfonate (PPTS) are preferred. masterorganicchemistry.comwikipedia.org The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF), at or below room temperature. The reaction is generally rapid and clean, providing the protected alcohol in high yield.

The following table provides examples of the protection of various alcohols as their 1-ethoxyethyl ethers, highlighting the reaction conditions and yields.

Alcohol SubstrateCatalystSolventTemperature (°C)Yield (%)Reference
Salvinorin Bp-TsOH (catalytic)CH₂Cl₂0 to r.t.Not specified, but clarified in 10 min nih.gov
Primary/Secondary AlcoholsPPTSCH₂Cl₂r.t.High masterorganicchemistry.comwikipedia.org
Glycidol (B123203)Not specifiedNot specifiedNot specifiedNot specified bibliotekanauki.pl
Various AlcoholsSulfuric acid on silica (B1680970) gelCH₂Cl₂Not specifiedGood to excellent mdma.ch

This table is a compilation of representative examples and conditions.

The efficiency of the 1-ethoxyethyl protection of hydroxyl groups is significantly influenced by several reaction parameters, including the nature of the catalyst, solvent, temperature, and reaction time.

Catalyst: The choice of acid catalyst is critical. Stronger acids like p-toluenesulfonic acid can lead to faster reaction rates but may also cause degradation of sensitive substrates or promote side reactions. Milder catalysts such as pyridinium p-toluenesulfonate (PPTS) are often used to avoid these issues, providing a balance between reactivity and selectivity. masterorganicchemistry.comwikipedia.org The amount of catalyst used is also important; typically, only a catalytic amount is necessary.

Solvent: The polarity of the solvent can affect the rate and outcome of the protection reaction. Non-polar, aprotic solvents like dichloromethane and tetrahydrofuran are commonly used as they are inert and effectively solvate the reactants. nih.govbeilstein-journals.org The use of protic solvents like alcohols is generally avoided as they can compete with the substrate for the reaction with ethyl vinyl ether.

Temperature: The protection reaction is often carried out at low temperatures (e.g., 0 °C) or at room temperature to control the reaction rate and minimize potential side reactions. nih.gov Higher temperatures can accelerate the reaction but may also lead to the decomposition of the product or the starting material, especially with thermally sensitive compounds. psu.edu

Reaction Time: The reaction time is typically short, often completing within minutes to a few hours. nih.gov Prolonging the reaction time unnecessarily can increase the risk of side reactions. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.

Protection Strategies for Amine and Heteroatom N-H Bonds

Beyond hydroxyl groups, the 1-ethoxyethyl group has also been successfully employed to protect N-H bonds in various nitrogen-containing heterocycles, most notably pyrazoles.

The protection of the N-H bond in pyrazoles is often a necessary step in their functionalization, particularly in cross-coupling reactions where the free N-H can interfere with the catalyst. The 1-ethoxyethyl group serves as an effective protecting group for pyrazoles, being readily introduced by the reaction of the pyrazole (B372694) with ethyl vinyl ether in the presence of an acid catalyst.

A common procedure involves treating the pyrazole with ethyl vinyl ether in dichloromethane using a catalytic amount of trifluoroacetic acid (TFA). The reaction is typically exothermic and requires careful temperature control, with the portionwise addition of ethyl vinyl ether at temperatures between 28-33 °C being a recommended method to manage the reaction's progress. These conditions have been shown to provide the N-(1-ethoxyethyl)pyrazole derivatives in good to excellent yields.

The following table summarizes the protection of various substituted pyrazoles with the 1-ethoxyethyl group.

Pyrazole SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
3-Nitro-1H-pyrazoleTFA (catalytic)CH₂Cl₂28-3312-78>90
3-Iodo-1H-pyrazole derivativesTFA (catalytic)CH₂Cl₂28-33 then r.t.7886-95
4-Iodopyrazoleconc. HCl (traces)Benzene30-40Not specified95

This table presents a summary of reported conditions and yields for the N-protection of pyrazoles.

An interesting and synthetically relevant phenomenon observed with N-(1-ethoxyethyl)pyrazoles is the migration of the protecting group between the nitrogen atoms of the pyrazole ring under acidic conditions. This migration is particularly notable in substituted pyrazoles where different positional isomers can exist.

Studies have shown that in the presence of an acid catalyst, such as trifluoroacetic acid, an equilibrium can be established between different N-protected regioisomers. The final ratio of isomers is often dictated by their relative thermodynamic stabilities. For instance, monitoring the reaction of 3,4-diiodo-1H-pyrazole with ethyl vinyl ether has revealed the formation of a mixture of isomers over time, indicating the migration of the 1-ethoxyethyl group. This migration can be exploited to selectively synthesize a desired regioisomer by allowing the reaction mixture to equilibrate to the most stable isomer. The ethoxyethyl group has been described as a "switchable" protecting group due to this migratory aptitude, which can be controlled by heating in the presence of a catalytic amount of acid.

Deprotection Methodologies for 1-Ethoxyethyl Ethers

The removal of the 1-ethoxyethyl protecting group is a fundamental step in synthetic pathways, and several reliable methods have been established. These can be broadly categorized into acid-catalyzed hydrolysis, thermal strategies, and catalytic processes, each offering distinct advantages in terms of mildness and selectivity.

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis is a conventional and widely employed method for the deprotection of 1-ethoxyethyl ethers. beilstein-journals.org The ether linkage in 1-ethoxyethyl ethers is susceptible to cleavage under acidic conditions. vulcanchem.com The reaction is typically carried out by treating the protected substrate with a dilute aqueous acid, such as hydrochloric acid, acetic acid, or p-toluenesulfonic acid. wikipedia.orguwindsor.ca

The rate of hydrolysis is influenced by the stability of the carbocation intermediate, with factors that stabilize the positive charge accelerating the reaction. Electron-donating groups on the alcohol can increase the rate of cleavage. beilstein-journals.org

Thermal Deprotection Strategies

Thermal deprotection offers an alternative, non-acidic method for cleaving 1-ethoxyethyl ethers. This strategy is particularly useful when acidic conditions could lead to undesired side reactions or decomposition of sensitive substrates. The deprotection can be achieved by heating the 1-ethoxyethyl ether-protected compound. researchgate.net For instance, in the context of polymeric materials, the deprotection of poly(1-ethoxyethyl acrylate) to poly(acrylic acid) can be accomplished through a simple heating step. researchgate.netacs.org The thermal dissociation of the 1-ethoxyethyl group from an acrylate (B77674) polymer has been reported to occur at temperatures around 140°C in a thin film, although it can also proceed slowly at lower temperatures. researchgate.net

Catalytic Deprotection Processes

Catalytic methods for the removal of the 1-ethoxyethyl group provide mild and efficient alternatives to traditional stoichiometric reagents. These processes often exhibit high selectivity and require only a catalytic amount of the active species.

Copper(II) chloride dihydrate (CuCl₂·2H₂O) has been identified as an effective and inexpensive catalyst for the deprotection of 1-ethoxyethyl ethers. pku.edu.cnrsc.org The reaction is typically carried out by refluxing the protected compound in 95% ethanol (B145695) or a mixture of acetone (B3395972) and water (95:5 v/v) in the presence of a catalytic amount (2-5 mol%) of CuCl₂·2H₂O. pku.edu.cnrsc.org This method has been shown to be efficient for cleaving EE groups, and the deprotection is generally faster than that of the related tetrahydropyranyl (THP) ethers under the same conditions. pku.edu.cn

While the detailed mechanism is not fully elucidated, it is proposed that the reaction may proceed via acid-catalyzed hydrolysis, as an aqueous solution of CuCl₂ is acidic. pku.edu.cn However, the involvement of metal complexation to facilitate the cleavage has also been suggested. pku.edu.cn Investigations using anhydrous CuCl₂ in anhydrous ethanol have shown that water is not essential for the reaction to proceed, indicating a more complex mechanism than simple hydrolysis. pku.edu.cn

Deprotection of 1-Ethoxyethyl Ethers using Copper(II) Chloride
Substrate (EE-protected alcohol)SolventCatalyst Loading (mol%)ConditionsYieldReference
General EE ethers95% EtOH or Me₂CO/H₂O (95:5)2-5RefluxGood pku.edu.cnrsc.org

Palladium-catalyzed methods have also been reported for the cleavage of 1-ethoxyethyl ethers, often under hydrogenation conditions. researchgate.netresearchgate.net The deprotection is believed to be caused by the in-situ generation of small amounts of hydrochloric acid from residual palladium(II) chloride in the commercial palladium on carbon (Pd/C) catalyst, especially in the presence of a hydroxylic solvent like ethanol. researchgate.netresearchgate.net This acid then catalyzes the transacetalization reaction between the EE ether and the solvent, leading to the release of the alcohol. researchgate.net

The cleavage of EE ethers under these conditions is generally efficient. researchgate.net However, if deprotection is not desired during a palladium-catalyzed hydrogenation, the use of an aprotic solvent or the addition of a base like pyridine (B92270) can prevent the cleavage of the acid-sensitive EE group. researchgate.net

Palladium-Catalyzed Deprotection of 1-Ethoxyethyl Ethers
SubstrateCatalystSolventConditionsOutcomeReference
EE protected phenol (B47542)Pd/C (Aldrich)EthanolHydrogenationComplete deprotection researchgate.net
General EE ethersPd/CEthanolHydrogenationHigh yield cleavage researchgate.net

Orthogonal Deprotection in Complex Molecular Architectures

Orthogonal deprotection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. wikipedia.orglibretexts.org The 1-ethoxyethyl group plays a significant role in such strategies due to its unique cleavage conditions compared to other protecting groups.

For example, the EE group can be selectively cleaved under mild acidic conditions that leave more robust protecting groups, such as silyl (B83357) ethers (e.g., TBS), intact. thieme-connect.de Conversely, silyl ethers can be removed with fluoride (B91410) ions without affecting the EE group. thieme-connect.de This orthogonality is crucial in the synthesis of complex molecules where multiple hydroxyl groups need to be selectively unmasked at different stages.

In the context of polymeric structures, orthogonal deprotection has been demonstrated with copolymers containing both 1-ethoxyethyl glycidyl (B131873) ether (EEGE) and tert-butyl glycidyl ether (tBuGE). The acetal (B89532) groups of the EEGE units can be cleaved under acidic conditions, leaving the t-butyl ether groups untouched. researchgate.net However, it has been noted that in random copolymers, the hydrolysis of the acetal groups can sometimes facilitate the cleavage of neighboring t-butyl ether groups. researchgate.net This highlights the importance of careful design and control in complex systems. The ability to selectively deprotect EE ethers in the presence of groups like benzyl (B1604629) ethers, which are typically removed by hydrogenolysis, further illustrates the versatility of the EE group in orthogonal protection schemes. chemrxiv.org

Stereochemical Control and Diastereoselectivity in this compound Transformations

The use of 1-ethoxyethyl (EE) ether as a protecting group for alcohols introduces significant stereochemical considerations. The reaction of an alcohol with ethyl vinyl ether to form the EE acetal creates a new chiral center at the acetal carbon. This event has profound implications for the stereochemical course of a synthetic sequence, influencing the formation of diastereomers and offering opportunities for stereocontrol.

The protection of an alcohol with ethyl vinyl ether involves the acid-catalyzed addition of the alcohol to the double bond of the vinyl ether. libretexts.org The resulting acetal carbon atom, which is bonded to the original alcohol's oxygen, an ethoxy group, a methyl group, and a hydrogen atom, is an sp³-hybridized stereocenter. libretexts.org

When the alcohol substrate is achiral, the reaction produces a racemic mixture of the (R)- and (S)-enantiomers of the this compound. However, when the alcohol is already chiral, the introduction of this new stereocenter results in the formation of a mixture of diastereomers. vulcanchem.com For example, the protection of a chiral alcohol (R-OH) leads to two diastereomeric products: (R,R)- and (R,S)-1-ethoxyethyl ethers.

The formation of these diastereomers is a critical consideration in multistep syntheses. The relative ratio of the diastereomers formed can sometimes be influenced by the reaction conditions or the steric environment of the hydroxyl group. In many instances, the diastereomers are formed in nearly a 1:1 ratio, complicating purification and characterization. However, this inherent chirality can also be exploited. In some strategies, the protecting group itself can act as a chiral auxiliary, directing the stereochemical outcome of a subsequent reaction on the substrate. total-synthesis.com

A notable example is the preparation of (S)-2-O-(1-ethoxyethyl)-N,N-dimethyllactamide, where the chiral lactate (B86563) moiety is protected with an EE group. oup.com This protected compound, now containing two chiral centers, can be used in subsequent reactions where the existing stereochemistry influences the formation of new stereocenters. oup.com The introduction of the D,L-ethoxyethyl group is explicitly noted for adding racemic complexity to molecules, which may necessitate chiral resolution for the synthesis of enantiopure products. vulcanchem.com

Chiral Alcohol SubstrateProtecting ReagentDiastereomeric Products FormedSignificance
(S)-Lactamide DerivativeEthyl Vinyl Ether(S)-2-O-[(R)-1-ethoxyethyl]-N,N-dimethyllactamide and (S)-2-O-[(S)-1-ethoxyethyl]-N,N-dimethyllactamideCreates a diastereomeric mixture that can be used in diastereoselective reactions. oup.com
myo-Inositol DerivativeEthyl Vinyl Ether6-O-[(R)-1-Ethoxyethyl]- and 6-O-[(S)-1-Ethoxyethyl]- derivativesIntroduces a racemic center, complicating the synthesis of a single stereoisomer. vulcanchem.com

The de-protection of 1-ethoxyethyl ethers is typically achieved under acidic conditions, which hydrolyzes the acetal to regenerate the alcohol and produce acetaldehyde (B116499) and ethanol. wikipedia.orguwindsor.ca From a stereochemical perspective, the primary goal of de-protection is the removal of the EE group without affecting or causing the racemization of other existing stereocenters within the molecule.

While the chiral center on the EE group itself is destroyed upon removal, its temporary presence can be used to set a permanent stereocenter elsewhere in the molecule. The subsequent de-protection must then be mild enough to preserve this newly established stereochemistry. Research has shown that chiral α-hydroxy ketones protected as EE ethers can be deprotected in high yield without racemization of the α-carbon. oup.com The use of pyridinium p-toluenesulfonate (PPTS) in ethanol is a common method for this purpose, as it provides mildly acidic conditions that are often compatible with sensitive functional groups and stereocenters. oup.com

In some cases, deprotection can occur under conditions that might not be immediately obvious. For instance, cleavage of EE ethers has been observed during Pd/C-catalyzed hydrogenations in ethanol. researchgate.net This is attributed to the presence of trace acidic impurities, which catalyze a trans-acetalization reaction with the ethanol solvent. researchgate.net Importantly, these conditions were shown to leave the stereochemistry of the parent molecule intact. researchgate.net

The differential reactivity of the diastereomeric EE-protected alcohols is not commonly exploited for selective de-protection. More often, the strategy involves separating the diastereomers after protection and then carrying each one through the synthetic sequence, or using the mixture in a subsequent step where the stereochemistry of the EE group directs the formation of a new chiral center, after which the EE group is removed.

SubstrateDe-protection Reagent/ConditionStereochemical OutcomeReference
Chiral α-(1-ethoxyethoxy) ketonePyridinium p-toluenesulfonate (PPTS) in ethanolHigh yield of chiral α-hydroxy ketone with no racemization at the α-center. oup.com
Various alcohol and phenol 1-ethoxyethyl ethersPd/C, H₂, in EthanolCleavage of the EE group occurs due to trace acid, with preservation of existing stereocenters in the substrate. researchgate.net
1-Ethoxyethyl protected alcohols1N Hydrochloric AcidGeneral acidic hydrolysis; effective but can affect other acid-sensitive groups and stereocenters if not controlled. wikipedia.org

Applications of 1 Ethoxyethyl Ether in Advanced Organic Transformations

Role as a Key Intermediate in Complex Molecule Construction

The 1-ethoxyethyl ether serves as a crucial intermediate in the synthesis of complex natural products and other intricate organic molecules. numberanalytics.com Its primary function in this context is as a protecting group for alcohols, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified. numberanalytics.com The stability of the EE group under neutral or basic conditions, as well as its resilience to many oxidizing and reducing agents, allows for a wide range of chemical manipulations to be performed on the protected substrate. snu.ac.kr

A notable example is its application in the total synthesis of glycosylphosphatidylinositol (GPI) anchors. nih.gov In one synthetic route, the EE group was used to protect a hydroxyl group on an inositol (B14025) intermediate. This protection was followed by a series of other transformations, and the EE group was later selectively removed using a methanolysis reaction with acetic acid and methanol (B129727) to reveal the free hydroxyl group for subsequent steps. nih.gov Similarly, in a synthetic approach to the tetracyclic diterpene antibiotic Aphidicolin, a 1-ethoxyethyl group was employed as part of the strategy to construct the complex carbocyclic skeleton. lkouniv.ac.in The use of such protecting groups is a fundamental strategy in the synthesis of pharmaceuticals and agrochemicals, where complex structures are assembled step-by-step. solubilityofthings.com The ability to introduce and then cleanly remove the 1-ethoxyethyl group makes it an enabling intermediate for building sophisticated molecular frameworks. snu.ac.krresearchgate.net

Integration in Cross-Coupling Reaction Chemistry

Cross-coupling reactions, which form carbon-carbon bonds with the aid of a metal catalyst, are a cornerstone of modern organic synthesis. libretexts.org The 1-ethoxyethyl group has been effectively used to protect reactive functional groups, such as the N-H bond in pyrazoles, enabling these heterocyclic compounds to participate in various cross-coupling reactions. researchgate.netumich.edu The protection is necessary because the free N-H in pyrazoles can act as a ligand for the transition metal catalyst, interfering with the reaction. researchgate.netumich.edu

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for forming C(sp)-C(sp²) bonds. wikipedia.orglibretexts.org The 1-ethoxyethyl group has proven to be an effective protecting group for pyrazole (B372694) derivatives in these reactions. umich.eduumich.edu Substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives have been successfully coupled with terminal alkynes like phenylacetylene (B144264) under standard Sonogashira conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.netresearchgate.net

The use of the EE protecting group allowed for the synthesis of various 3-(phenylethynyl)-1H-pyrazole derivatives in high yields. researchgate.net Research has shown that iodopyrazoles are suitable substrates for this reaction, while analogous bromopyrazoles fail to react under similar conditions. researchgate.net This highlights the importance of the halide's identity in the success of the coupling.

Table 1: Sonogashira Coupling of 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole Derivatives with Phenylacetylene

EntryPyrazole SubstrateSubstituentsProductYield (%)
11-(1-Ethoxyethyl)-3-iodo-1H-pyrazoleR¹=H, R²=H1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole81
21-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazoleR¹=H, R²=CH₃1-(1-Ethoxyethyl)-4-methyl-3-(phenylethynyl)-1H-pyrazole85
34-Iodo-1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazoleR¹=I, R²=H4-Iodo-1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole83
41-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehydeR¹=CHO, R²=H1-(1-Ethoxyethyl)-4-formyl-3-(phenylethynyl)-1H-pyrazole78
51-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazoleR¹=NO₂, R²=H1-(1-Ethoxyethyl)-4-nitro-3-(phenylethynyl)-1H-pyrazole88

Data sourced from research on the Sonogashira cross-coupling of substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives. researchgate.netresearchgate.net

The Negishi coupling is another pivotal carbon-carbon bond-forming reaction that couples organic halides or triflates with organozinc compounds, typically using a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance. wikipedia.orgnih.gov The application of 1-ethoxyethyl protected heterocycles has been explored in this context as well. vu.lt

Specifically, studies have examined the synthesis of 2-(1H-pyrazol-5-yl)pyridine derivatives via Negishi cross-coupling. vu.lt This involved the use of 1-ethoxyethyl-1H-pyrazole organozinc compounds as coupling partners. The ethoxyethyl group serves to protect the pyrazole's nitrogen, allowing the organometallic transformations to proceed effectively, ultimately leading to the desired C-C coupled products after deprotection. vu.lt The Negishi reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it a versatile tool in the synthesis of complex molecules. wikipedia.org

Contributions to C-C Bond Forming Reactions

Beyond transition metal-catalyzed cross-couplings, 1-ethoxyethyl ethers are instrumental in classical carbon-carbon bond-forming reactions involving organometallic reagents like Grignard and organolithium compounds. vu.lt

Grignard reagents (R-MgX) are strong nucleophiles and bases used extensively for forming new carbon-carbon bonds by reacting with electrophiles such as carbonyl compounds. chemguide.co.ukleah4sci.com The 1-ethoxyethyl group can be used as a protecting group for hydroxyls in molecules that are to undergo a Grignard reaction. google.com More directly, EE-protected iodo-pyrazoles have been used in iodine-magnesium exchange reactions to form pyrazolyl Grignard reagents. arkat-usa.org

The reactivity of various 1-(1-ethoxyethyl)-iodopyrazole isomers with Grignard reagents like ethylmagnesium bromide has been investigated. researchgate.netarkat-usa.org It was found that in 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole, the iodine-magnesium exchange occurs preferentially at the 4th position of the pyrazole ring at -10 °C. vu.ltarkat-usa.org The resulting Grignard intermediate can then be trapped with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group, yielding a pyrazole carbaldehyde. arkat-usa.org

Table 2: Grignard Reaction of 1-(1-Ethoxyethyl)-iodopyrazole Derivatives

SubstrateGrignard ReagentKey IntermediateFinal Product (after reaction with DMF)Conversion/Yield (%)
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazolei-PrMgCl1-(1-Ethoxyethyl)-1H-pyrazol-4-ylmagnesium chloride1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde71%
1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazoleEtMgBr1-(1-Ethoxyethyl)-3-iodo-1H-pyrazol-4-ylmagnesium bromide1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde64%

Data derived from studies on the reactivity of EE-protected iodopyrazoles with Grignard reagents. researchgate.netarkat-usa.org

Organolithium reagents (R-Li) are highly reactive, carbanionic species that are widely used as strong bases and nucleophiles in organic synthesis for forming C-C bonds. libretexts.orgmt.com The 1-ethoxyethyl group has been employed in substrates that react with organolithium compounds. For instance, the EE group is stable enough to withstand the strongly basic conditions required for reactions with organolithiums. researchgate.net

A key application involves the generation of α-alkoxy organolithium reagents. researchgate.net An α-hydroxystannane, derived from an aldehyde, can be protected with chloroethyl ethyl ether to give the corresponding 1-ethoxyethyl derivative. researchgate.net Subsequent treatment of this derivative with butyllithium (B86547) results in a tin-lithium exchange, yielding an α-alkoxy organolithium reagent. researchgate.net These reagents are valuable synthetic intermediates, serving as carbinyl carbanion equivalents, and have been used in the synthesis of natural products. researchgate.net Furthermore, 1-ethoxyethyl-protected pyrazoles have been successfully utilized in reactions with various lithium organic compounds, expanding their synthetic utility. researchgate.netvu.lt

Use in Etherification Reactions

The 1-ethoxyethyl (EE) group is a valuable acetal-type protecting group for hydroxyl functionalities in the intricate landscape of organic synthesis. Its primary role in etherification reactions is not as a direct reagent for forming the target ether bond, but as a temporary shield for a hydroxyl group to prevent its unwanted participation in a reaction. This strategy allows for the selective etherification of other hydroxyl groups within a polyfunctional molecule.

The protection of an alcohol as a this compound is typically achieved by an acid-catalyzed addition of the alcohol to ethyl vinyl ether. libretexts.org This method is efficient and creates an acetal (B89532) that is stable to a wide range of non-acidic reagents, including bases, organometallics, and hydrides, which are often employed in ether synthesis (e.g., the Williamson ether synthesis). uwindsor.ca Consequently, once a specific hydroxyl group is protected as an EE ether, other hydroxyl groups in the substrate can be selectively alkylated or arylated to form ethers.

The lability of the EE group under mild acidic conditions is crucial for its utility. wikipedia.orgvanderbilt.edu After the desired etherification is accomplished elsewhere in the molecule, the EE group can be selectively removed, often with dilute aqueous acid, to regenerate the original hydroxyl group without disturbing the newly formed ether linkage or other acid-sensitive functionalities. scribd.comgoogle.com This protection-etherification-deprotection sequence is a common tactic in the synthesis of complex molecules containing multiple hydroxyl groups. For instance, in the synthesis of a selectively functionalized myo-inositol derivative, a hydroxyl group was protected with an EE group to facilitate transformations at other positions. vulcanchem.com Similarly, a patent describes the protection of a 3α-hydroxyl group in an androstane (B1237026) derivative as a 3-(this compound) prior to subsequent reduction and modification steps in the synthesis of rocuronium (B1662866) bromide. google.com

The table below summarizes the typical conditions for the application of the EE protecting group in synthetic sequences involving etherification.

Transformation Typical Reagents and Conditions Key Characteristics Reference(s)
Protection Ethyl vinyl ether, catalytic p-toluenesulfonic acid (p-TsOH) or methanesulfonic acid in an inert solvent (e.g., THF, CH₂Cl₂).Fast and efficient reaction at or below room temperature. libretexts.orggoogle.com
Stability Stable to strong bases (e.g., NaH), organometallic reagents (e.g., Grignard, organolithium), and many reducing agents.Allows for a wide range of subsequent reactions, including Williamson ether synthesis on other unprotected alcohols. uwindsor.ca
Deprotection Mild aqueous acid (e.g., acetic acid in THF/water, 1N HCl).Cleavage is generally faster than for tetrahydropyranyl (THP) ethers, allowing for selective deprotection. wikipedia.orgscribd.com

Synthetic Utility in Chiral Synthesis Approaches

The this compound finds significant application as a protecting group in multi-step asymmetric syntheses, where preserving the stereochemical integrity of chiral centers is paramount. Its stability under basic and neutral conditions makes it suitable for protecting hydroxyl groups during transformations that could otherwise lead to racemization or undesired side reactions at a stereogenic alcohol center.

A notable feature of the EE group is that its formation from a prochiral vinyl ether and an alcohol introduces a new stereocenter at the acetal carbon. This results in the formation of a mixture of diastereomers. beilstein-journals.org While this can complicate purification and characterization, it is often accepted in early synthetic stages, as the stereocenter is removed during the final deprotection step.

The utility of the EE group is prominent in the synthesis of complex chiral natural products and pharmaceuticals.

Taxol Synthesis: One of the most well-documented uses of the EE group is in the semi-synthesis of Taxol. The hydroxyl group at the C-3 position of the chiral β-lactam side chain, (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone, is protected as an EE ether. google.comgoogle.com This protection allows for the subsequent N-benzoylation and coupling of the side chain to the complex baccatin (B15129273) III core, a critical step in constructing the final anticancer agent. google.com

Pheromone Synthesis: In the synthesis of chiral insect pheromones, such as 1,6-dioxaspiro[4.4]nonane derivatives, alkynols are protected as their 1-ethoxyethyl ethers. This protection enables subsequent chemical manipulations on other parts of the molecule without affecting the hydroxyl group, ultimately leading to the desired chiral spiroketal structures. researchgate.net

Chiral Ligands: Beyond its role as a transient protecting group, the 1-ethoxyethyl moiety has been incorporated into the structure of chiral ligands for asymmetric catalysis. For example, (R,SP)-1-Diphenylphosphino-2-(1-ethoxyethyl)ferrocene is a chiral ferrocene-based ligand that has been successfully employed in catalytic asymmetric reactions, including nickel-catalyzed Grignard cross-coupling and asymmetric hydrosilylation, to produce chiral products with significant enantiomeric excess. researchgate.net

The following table highlights key examples of the 1-ethoxyethyl group's role in chiral synthesis.

Chiral Synthesis Target/Application Substrate Role of this compound Significance Reference(s)
Taxol Side Chain(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinoneProtection of the C-3 hydroxyl group.Enables N-acylation and subsequent coupling to the baccatin III core to form Taxol. google.comgoogle.com
Chiral SpiroketalsVarious alkynolsProtection of the terminal hydroxyl group.Facilitates the construction of the carbon skeleton required for cyclization into chiral pheromones. researchgate.net
Asymmetric Catalysis(R,SP)-1-Diphenylphosphino-2-(1-ethoxyethyl)ferroceneStructural component of a chiral phosphine (B1218219) ligand.Induces asymmetry in metal-catalyzed cross-coupling and hydrosilylation reactions. researchgate.net

1 Ethoxyethyl Ether in Polymer Science and Macromolecular Engineering

Synthesis of 1-Ethoxyethyl Acrylate (B77674) (EEA) and Methacrylate (B99206) (EEMA) Monomers

The synthesis of 1-ethoxyethyl acrylate (EEA) and 1-ethoxyethyl methacrylate (EEMA) monomers is a crucial initial step for their application in polymerization reactions. While specific detailed synthetic procedures were not extensively detailed in the search results, the successful use of these monomers in various controlled polymerization techniques, as described in the subsequent sections, indicates established synthetic routes for their preparation. These monomers serve as protected forms of acrylic acid and methacrylic acid, respectively, enabling controlled polymerization under conditions that would be challenging for the unprotected acidic monomers.

Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have been successfully applied to the polymerization of ethoxyethyl (meth)acrylate monomers. These techniques offer significant advantages over traditional free radical polymerization, including better control over molecular weight, narrow molecular weight distributions (low polydispersity index, PDI), and the ability to synthesize polymers with well-defined architectures, such as block copolymers. nih.govnih.govuni.lufishersci.com The controlled nature of these polymerizations is essential for creating polymers with tailored properties for various applications.

Atom Transfer Radical Polymerization (ATRP) of Ethoxyethyl Monomers

ATRP has been demonstrated as a suitable technique for the polymerization of 1-ethoxyethyl (meth)acrylate monomers. fishersci.com This method allows for the preparation of well-defined homopolymers and block copolymers. fishersci.com A key advantage is the ability to deprotect the resulting poly(1-ethoxyethyl (meth)acrylate) (PEE(M)A) polymers by simple heating to yield the corresponding polyacids or polyacid segments. fishersci.com While ATRP offers good control, stringent purification of the EEA monomer is necessary, and the polymerization process is typically performed at moderate temperatures to prevent premature deprotection of the monomer. nih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization has also been successfully employed for the controlled polymerization of 1-ethoxyethyl acrylate (EEA). nih.govnih.govuni.lunih.gov Studies have demonstrated that RAFT polymerization of EEA can yield polymers with narrow molecular weight distributions (PDI < 1.20), enabling the creation of near-monodisperse poly(acrylic acid) (PAA) after deprotection. nih.govuni.lu Temperature optimization studies for the RAFT polymerization of EEA have revealed an optimum polymerization temperature of 70 °C, which provides a balance between polymerization control and reaction speed without significant deprotection. nih.govuni.lu At lower temperatures, the polymerization rate is slow, while higher temperatures can lead to deprotection during the reaction. uni.lu RAFT polymerization is reported to be less sensitive to acid groups compared to ATRP, making monomer purification less critical and allowing for potentially higher polymerization temperatures without influencing the RAFT process itself. nih.gov

Ring-Opening Polymerization of Ethoxyethyl Glycidyl (B131873) Ether Derivatives

Ethoxyethyl glycidyl ether (EEGE) derivatives are utilized in ring-opening polymerization (ROP) to synthesize functional polyethers. Anionic ROP of EEGE has been employed to prepare thermo-sensitive polyethers. nih.govcenmed.com These polymers can exhibit a lower critical solution temperature (LCST) in water, a property that can be tuned by the polymer structure. nih.govcenmed.com Sequential anionic polymerization of EEGE with other monomers, such as propylene (B89431) oxide (PO), has been used to synthesize block copolymers with controlled molecular weights and narrow molecular weight distributions. uni.lunih.gov These block copolymers, comprising blocks with different LCSTs, can form nanosized aggregates in aqueous environments, with their temperature behavior depending on the copolymer architecture. uni.lunih.gov

Synthesis of Functional Polymers and Copolymers

The polymerization of 1-ethoxyethyl ether derivatives allows for the synthesis of a wide variety of functional polymers and copolymers. By utilizing controlled polymerization techniques like ATRP and RAFT, researchers can precisely control the architecture, molecular weight, and composition of the resulting polymers. nih.govuni.lu These functional polymers can have diverse properties and applications, ranging from thermo-sensitive materials to precursors for important polyelectrolytes.

Construction of Block and Graft Copolymers

The controlled polymerization of vinyl ethers, including ethyl vinyl ether, is a key approach for synthesizing well-defined block and graft copolymers. Living cationic polymerization is a prominent technique utilized for this purpose, allowing for the preparation of polymers with controlled molecular weights and narrow dispersities. frontiersin.orgacs.org The combination of living cationic polymerization with other polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, has enabled the synthesis of novel block copolymers composed of segments derived from vinyl ethers and other monomer classes like methacrylates or vinylidene fluoride (B91410). frontiersin.orgacs.orgproquest.com

For instance, diblock copolymers of poly(ethyl vinyl ether) (PEVE) and poly(vinylidene fluoride) (PVDF) have been synthesized through the sequential combination of cationic RAFT polymerization of vinyl ethers and radical RAFT polymerization of vinylidene fluoride. acs.org This approach leverages the controlled nature of both polymerization mechanisms to create block copolymers with defined structures. Similarly, the combination of cationic polymerization of vinyl ethers with anionic polymerization has been explored for the synthesis of block copolymers, representing a method to combine distinct monomer classes. biopacificmip.org

Graft copolymers can also be constructed using ethyl vinyl ether or monomers containing vinyl ether functionalities. Radiation-induced graft polymerization of ethyl vinyl ether onto polymer backbones like poly(vinyl chloride) (PVC) has been investigated, demonstrating the formation of graft copolymers under various conditions. tandfonline.com The mechanism of grafting can be influenced by factors such as the presence of water, potentially proceeding via cationic or free-radical pathways depending on the conditions. tandfonline.com Furthermore, vinyl ether-functional macromonomers or polymers can serve as backbones or branches in graft copolymer synthesis. For example, the anionic polymerization of a bifunctional monomer containing both a methacrylate and a vinyloxy group, followed by cationic graft polymerization of a vinyl ether from the vinyloxy groups, has been reported as a route to graft copolymers. acs.org

The synthesis of block and graft copolymers involving vinyl ethers allows for the combination of properties from different polymer blocks or grafts, leading to materials with tailored characteristics for various applications. frontiersin.orggoogle.com

Post-Polymerization Modification Strategies

Post-polymerization modification (PPM) offers a versatile route to introduce diverse functionalities into pre-synthesized polymers. Polymers containing this compound units, either as pendant groups derived from monomers like 1-ethoxyethyl acrylate or methacrylate, or as part of polymerized vinyl ether monomers, are amenable to various PPM strategies. researchgate.netresearchgate.netacs.org

One significant application of the 1-ethoxyethyl group in PPM is its use as a protecting group, particularly for carboxylic acids. Monomers such as 1-ethoxyethyl acrylate (EEA) and 1-ethoxyethyl methacrylate (EEMA) can be polymerized using controlled radical polymerization techniques like ATRP and RAFT, yielding well-defined polymers with the 1-ethoxyethyl protecting groups along the backbone. researchgate.netpsu.eduacs.orgresearchgate.net These protected polymers serve as precursors for poly(acrylic acid) (PAA) and poly(methacrylic acid) (PMAA), respectively. researchgate.netacs.orgresearchgate.net The conversion of the ethoxyethyl units to carboxylic acid groups is a key post-polymerization transformation.

Conversion of Ethoxyethyl Units to Other Functional Groups

The 1-ethoxyethyl group, when present as a pendant group in polymers, can be converted into other functional groups. The most common conversion involves the deprotection of 1-ethoxyethyl esters to yield carboxylic acids. This transformation is particularly relevant for polymers derived from monomers like 1-ethoxyethyl acrylate or methacrylate. researchgate.netpsu.eduacs.orgresearchgate.net

Beyond deprotection, polymers containing vinyl ether moieties can undergo various reactions, such as acetalization and thio-acetalization, allowing for the introduction of hydroxyl- or thiol-containing compounds via the formation of acetal (B89532) or thioacetal linkages. nih.gov These reactions expand the possibilities for functionalizing poly(vinyl ether) backbones. Similarly, vinyl ether-functional polymers can participate in click chemistry reactions like thiol-ene or thiol-yne additions, providing efficient routes to incorporate different chemical moieties. researchgate.netacs.org The deprotection of ethoxy ethyl glycidyl ether (EEGE) units in copolymers has also been shown to yield linear glycerol (B35011) units, demonstrating another type of functional group conversion. rsc.org

Thermolytic Cleavage for Polymer Functionality

Thermolytic cleavage is a valuable method for triggering changes in polymer functionality, and the 1-ethoxyethyl group is known to undergo thermal deprotection. Polymers containing 1-ethoxyethyl acrylate (EEA) or methacrylate (EEMA) units can be converted to poly(acrylic acid) (PAA) or poly(methacrylic acid) (PMAA) through a simple heating step. researchgate.netpsu.eduacs.orgresearchgate.net This thermal cleavage removes the ethoxyethyl group, revealing the carboxylic acid functionality.

Studies have demonstrated that the thermal deprotection of poly(1-ethoxyethyl acrylate) can be performed at elevated temperatures, typically between 80 °C and 160 °C, depending on the conditions. researchgate.netpsu.edu This thermolytically triggered transformation allows for the synthesis of polyacids from their protected precursors without the need for additional reagents after polymerization, simplifying the process. psu.edu The thermal cleavage of the 1-ethoxyethyl protecting group has been utilized to induce morphological transitions in block copolymers, as the change from a hydrophobic protected block to a hydrophilic deprotected block (e.g., poly(acrylic acid)) can significantly alter the polymer's self-assembly behavior. rsc.org

Mechanistic Investigations and Kinetic Studies of 1 Ethoxyethyl Ether Reactions

Mechanistic Pathways of Formation Reactions

The formation of 1-ethoxyethyl ethers, typically from the reaction of an alcohol with ethyl vinyl ether (EtOCH=CH₂) in the presence of an acid catalyst, proceeds via an addition mechanism. This reaction is analogous to the formation of tetrahydropyranyl (THP) ethers wikipedia.orgyoutube.com.

The acid-catalyzed formation mechanism generally involves the following steps:

Protonation of the double bond in ethyl vinyl ether by the acid catalyst, generating a resonance-stabilized carbocation (an ethoxyethyl cation) on the more substituted carbon atom vaia.com.

Nucleophilic attack of the alcohol oxygen atom on the carbocation, forming a new carbon-oxygen bond vaia.com.

Deprotonation of the resulting oxonium ion to yield the neutral 1-ethoxyethyl ether product vaia.com.

This reaction is typically catalyzed by various acids, including strong acids like sulfuric acid or p-toluenesulfonic acid, or milder acids like pyridinium (B92312) p-toluenesulfonate vaia.comchemicalbook.comsynarchive.com. The reaction is generally fast at room temperature beilstein-journals.org.

Detailed Studies of Deprotection Mechanisms

The removal of the 1-ethoxyethyl (EE) protecting group, also known as deprotection or cleavage, is commonly achieved under acidic conditions due to the acetal (B89532) nature of the EE ether wikipedia.orglibretexts.orgchegg.com. Detailed studies have explored the mechanisms involved in this cleavage.

Acid-Catalyzed Hydrolysis Mechanisms (e.g., A1 vs. A2)

Acid-catalyzed hydrolysis of acetals, including 1-ethoxyethyl ethers, can proceed through different mechanisms depending on the specific conditions, primarily the concentration of acid and water. The two main pathways are the A1 and A2 mechanisms.

In the A1 mechanism, the rate-determining step involves the unimolecular cleavage of a protonated acetal to form a carbocation and a molecule of alcohol. This is typically favored under strongly acidic conditions with a lower concentration of water.

The A2 mechanism involves a bimolecular step where a water molecule attacks the protonated acetal in the rate-determining step, leading to the formation of a hemiacetal intermediate, which subsequently breaks down. This mechanism is generally favored under conditions with higher water concentration.

For 1-ethoxyethyl ethers, the acid-catalyzed hydrolysis is often described as involving the protonation of the oxygen atom bonded to the ethoxyethyl group, followed by the departure of the alcohol or the ethoxy group, generating a resonance-stabilized carbocation chegg.com. This carbocation is then attacked by water, followed by deprotonation to regenerate the alcohol and release acetaldehyde (B116499) and ethanol (B145695) chegg.com. The cleavage of ethoxyethyl groups on imidazoles under acidic conditions has been proposed to involve the protonation of the imidazole (B134444) nitrogen followed by the breaking of a C-N bond as the rate-determining step nih.gov.

Role of Metal-Complexation in Catalytic Deprotection

Metal salts can also catalyze the deprotection of 1-ethoxyethyl ethers. For instance, copper(II) chloride dihydrate (CuCl₂·2H₂O) has been shown to efficiently remove EE groups catalytically pku.edu.cn. While an aqueous solution of CuCl₂ is acidic, suggesting a simple acid-catalyzed hydrolysis, the catalytic amount of CuCl₂ used indicates that metal complexation might be involved to facilitate the reaction pku.edu.cn. The detailed mechanism for CuCl₂-promoted deprotection is not fully elucidated, but it is thought to share some common features with other metal-catalyzed acetal cleavage processes pku.edu.cn. Other metal salts like FeCl₃·6H₂O have also been reported for similar deprotections pku.edu.cn.

Mechanistic Aspects of Cross-Coupling Reactions Involving Ethoxyethylated Intermediates

While the primary role of the ethoxyethyl group is protection, ethoxyethylated intermediates can be involved in cross-coupling reactions. The mechanistic aspects in such cases would typically revolve around the stability and reactivity of the ethoxyethyl-protected species under the specific cross-coupling conditions. For example, in the synthesis of merestinib, an NH₄Cl-catalyzed ethoxy ethyl deprotection step was integrated into a continuous flow process that also involved a Suzuki-Miyaura cross-coupling researchgate.net. This suggests that the ethoxyethyl group is compatible with certain cross-coupling conditions, but its removal may be required at a specific stage of the synthesis researchgate.net. The mechanistic details would depend heavily on the nature of the metal catalyst, ligands, and reaction conditions employed in the cross-coupling.

Radical Reactions and Their Intermediates

1-Ethoxyethyl radicals and related species can be formed and participate in radical reactions. For instance, the reaction of ferrous ions with serums from rats exposed to diethyl ether has been shown to produce 1-ethoxyethyl radicals, which were identified using HPLC-EPR analysis with a spin trap reagent (α-(4-pyridyl-1-oxide)-N-tert-butylnitrone, 4-POBN) nih.gov. The adducts formed were characterized by HPLC-EPR-MS nih.gov.

Studies on the atmospheric oxidation of diethyl ether initiated by hydroxyl radicals have explored the fate of the 1-ethoxy ethoxy radical (C₂H₅OCH•CH₃). This radical is formed as a major product from the abstraction of an α-hydrogen atom from diethyl ether followed by oxygen addition researchgate.netrsc.orgacs.org. The 1-ethoxy ethoxy radical can undergo various reactions, including elimination reactions leading to the formation of ethyl formate (B1220265) and ethyl acetate (B1210297), and reaction with O₂ to form ethyl acetate and HO₂ radicals rsc.org.

Radical intermediates are also relevant in the autooxidation of ethers, where in the presence of atmospheric oxygen, ethers can slowly oxidize to form hydroperoxides, such as 1-ethoxyethyl hydroperoxide, and dialkyl peroxides youtube.com. These processes involve radical chain mechanisms acs.org.

Kinetic Analysis of Ether Cleavage and Formation

Kinetic studies provide valuable insights into the rates and mechanisms of this compound formation and cleavage. The acid-catalyzed hydrolysis of ethoxyethyl-protected compounds has been subject to kinetic analysis. For example, the hydrolysis of N-ethoxybenzylimidazoles, related to ethoxyethyl-protected imidazoles, was found to be first-order dependent on the concentration of the imidazole derivative and zero-order dependent on the buffering agent concentration under mild acidic conditions nih.gov. The rate of hydrolysis was shown to be influenced by substituents, with a benzyl (B1604629) group stabilizing the transition state of the rate-determining step nih.gov.

Kinetic studies on the hydrolysis of acetaldehyde diethyl acetal and ethyl vinyl ether have provided information on the stability of the ethoxyethyl cation intermediate acs.org. Furthermore, studies on the kinetics of cellulose (B213188) ether hydrolysis, including ethyl and hydroxyalkyl ethers, have investigated the influence of substituent position on the rate constants researchgate.net.

Computational and Theoretical Studies on 1 Ethoxyethyl Ether Systems

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and relative energies of molecules. These calculations can provide detailed information about molecular properties that are difficult to obtain experimentally. DFT calculations have been applied to various ether-containing systems to understand their fundamental characteristics. acs.orgbibliotekanauki.plnih.govresearchgate.netmdpi.com

Conformer Analysis and Stability

Conformational analysis is a crucial aspect of understanding a molecule's behavior, as different conformers can have varying stabilities and reactivities. Quantum chemical calculations, including DFT, are well-suited for exploring the potential energy surface of a molecule to identify stable conformers and their relative energies. Studies on related acetal (B89532) and ether systems have utilized DFT to determine minimum energy structures and analyze rotational freedom, suggesting the applicability of these methods to 1-ethoxyethyl ether. researchgate.net For instance, DFT-based geometry optimization has been used to find lowest energy structures of compounds containing 1,3-dioxane (B1201747) rings and furan (B31954) rings, highlighting the ability to predict stable conformations. researchgate.net

Electronic Structure Investigations (e.g., LUMO orbital analysis)

Investigating the electronic structure of a molecule provides insights into its reactivity and interactions. Molecular orbitals, such as the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO), play significant roles in chemical reactions. Analysis of these orbitals can help predict where a molecule is likely to accept or donate electrons. While specific studies focusing solely on the LUMO analysis of this compound were not extensively found, quantum chemical calculations on related ether and peroxide systems have explored electronic properties to understand reaction mechanisms and stability. rsc.orgacs.org For example, DFT calculations have been used to study the electronic structure of intermediates in ether oxidation, including peroxy radicals, to understand their decomposition pathways. rsc.org

Molecular Dynamics Simulations (Potential for related systems)

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. These simulations can provide information about dynamic properties, such as diffusion, viscosity, and conformational changes, as well as interactions between molecules in various phases. While direct MD simulations specifically on this compound were not prominently found in the search results, MD simulations have been extensively applied to various ether-containing systems, including poly(glycidyl ether)s, ionic liquids with ether functionalization, and other complex ether and acetal structures. researchgate.netaip.orgmdpi.comrsc.orgacs.orgnih.govacs.orgsioc-journal.cnhsu-hh.deosti.govresearchgate.netacs.orgnih.govresearchgate.netgoogle.co.uk These studies demonstrate the potential of MD simulations to investigate the behavior of this compound in different environments, such as in solution or at interfaces, and to understand properties like thermal response and molecular motion. mdpi.comacs.orgresearchgate.netacs.orgnih.gov

Prediction of Reactivity and Selectivity

Computational methods, including quantum chemistry and transition state theory, are valuable for predicting the reactivity and selectivity of chemical reactions. By calculating the energies of reactants, transition states, and products, computational studies can elucidate reaction pathways and determine reaction rates. Studies on the reactivity of related ethoxyethyl radicals, formed during the oxidation of diethyl ether, have utilized quantum chemical calculations to investigate decomposition and isomerization pathways. rsc.orgresearchgate.net These studies highlight the ability of computational methods to predict the favored reaction channels and understand the factors influencing selectivity in ether-related reactions. rsc.orgresearchgate.netscispace.comanu.edu.au For instance, calculations have shown that the rate constants for intramolecular hydrogen shift reactions in ethoxyethylperoxy radicals are significantly larger than those in alkylic peroxy radicals, influencing the subsequent reaction pathways. researchgate.net

Interplay Between Computational Predictions and Experimental Observations

The combination of computational predictions and experimental observations is a powerful approach for gaining a comprehensive understanding of chemical systems. Computational studies can help interpret experimental results, propose reaction mechanisms, and guide the design of new experiments. Conversely, experimental data can validate and refine computational models. Several studies on ether and acetal systems demonstrate this interplay. For example, DFT calculations have been used to support experimental findings regarding the conformations of cyclitol derivatives. acs.org In studies of ether oxidation, quantum chemical calculations of reaction pathways and rate constants have been compared with experimental measurements of reaction intermediates. rsc.orgresearchgate.net Furthermore, molecular dynamics simulations of ionic liquids with ether functionalization have shown good agreement with experimental measurements of properties like viscosity and diffusivity, demonstrating the ability of simulations to capture experimental trends. acs.orgnih.gov This synergistic approach, where computational methods provide theoretical grounding and predictions that are then tested and validated by experiments, is crucial for advancing the understanding of the chemistry of compounds like this compound.

Advanced Analytical Methodologies for 1 Ethoxyethyl Ether Research

Spectroscopic Characterization Techniques (beyond basic identification)

Spectroscopic methods offer detailed information about the molecular structure and functional groups present in 1-ethoxyethyl ether and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structural composition of organic compounds by analyzing the interaction between atomic nuclei and an external magnetic field. azooptics.com It provides information on the chemical environment, number, and connectivity of specific nuclei, typically protons (¹H NMR) and carbon-13 (¹³C NMR). azooptics.com

In the context of this compound, NMR spectroscopy is invaluable for confirming its structure and assessing the success of synthesis reactions. For instance, the structure of 1-ethoxyethyl glycidyl (B131873) ether has been confirmed using ¹H NMR. tesisenred.net In polymer chemistry, ¹H NMR is used to characterize block copolymers containing 1-ethoxyethyl acrylate (B77674) (EEA) or 1-ethoxyethyl methacrylate (B99206) (EEMA) units, providing evidence for the presence of different blocks and their relative proportions. researchgate.net Integration values in ¹H NMR spectra are used to determine the relative number of protons contributing to each signal, which is crucial for verifying molecular composition. azooptics.comacdlabs.com Chemical shifts (δ values) indicate the electronic environment of nuclei, helping to identify different types of protons or carbons within the molecule. azooptics.comacdlabs.com Splitting patterns (multiplicity) in ¹H NMR spectra provide information about the number of neighboring non-equivalent protons, aiding in the determination of connectivity. acdlabs.com

NMR spectroscopy is also employed for reaction monitoring. By acquiring spectra at different time points during a reaction, the consumption of starting materials and the formation of products can be tracked, allowing for the determination of reaction kinetics and optimization of reaction conditions. Benchtop NMR spectrometers, while having lower field strengths compared to high-field systems, are increasingly used for reaction monitoring due to their accessibility and ease of use, although they may exhibit greater signal overlap. oxinst.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups present in a molecule based on the vibrations of its chemical bonds when exposed to infrared radiation. americanpharmaceuticalreview.com Different functional groups absorb infrared light at characteristic wavenumbers. libretexts.org

For ethers, including this compound, the characteristic absorption band for the C-O-C stretching vibration typically appears in the range of 1000 to 1300 cm⁻¹. libretexts.orgrockymountainlabs.com This band can appear as a sharp peak or multiple peaks in this region. rockymountainlabs.com The C-H stretching vibration absorption bands are generally found in the 2800 to 3000 cm⁻¹ region. docbrown.info The "fingerprint region" of the IR spectrum, typically below 1500 cm⁻¹, contains a unique set of complex overlapping vibrations that can be used for the identification of a specific compound like ethoxyethane (a related simple ether). docbrown.info FTIR spectroscopy has been used in the characterization of materials resulting from the polymerization of 1-ethoxyethyl acrylate. researchgate.net Analyzing the positions, shapes, and intensities of these bands in the FTIR spectrum helps in identifying and differentiating compounds containing ether functional groups. rockymountainlabs.com

Chromatographic Methods for Purity Assessment and Reaction Progress

Chromatographic techniques are essential for separating and analyzing components in a mixture, allowing for the assessment of purity and monitoring of reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. researchgate.net GC separates volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase, while the mass spectrometer detects and identifies the separated compounds based on their mass-to-charge ratio (m/z) fragments. mdpi.com

GC-MS is a valuable tool for analyzing this compound, assessing its purity, and identifying impurities. It can also be used to monitor the progress of reactions involving this compound by quantifying the depletion of starting material and the formation of products. For example, GC-MS has been used in the analysis of reaction mixtures involving related ether compounds. mdpi.comresearchgate.net The mass spectrum of a compound provides a unique fragmentation pattern that serves as a fingerprint for identification. mdpi.comnih.gov Data libraries containing mass spectra can be used to match the fragmentation pattern of an unknown compound to known substances. nih.gov Headspace GC-MS has been employed for the quantitative analysis of ethoxyl groups in lignin (B12514952) after cleavage, demonstrating its utility in quantifying ether-containing moieties. researchgate.net

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique used to separate macromolecules, such as polymers, based on their hydrodynamic volume (size) in solution. researchgate.net It is widely used to determine the molecular weight distribution (MWD) and average molecular weights (Mn, Mw) of polymers. rsc.orggoogle.com

In research involving the polymerization of monomers like 1-ethoxyethyl acrylate (EEA) or 1-ethoxyethyl vinyl ether, GPC is crucial for characterizing the resulting polymers. researchgate.netrsc.orgrsc.org It provides information about the controlled nature of polymerization processes and helps assess the uniformity of polymer chain lengths (polydispersity). researchgate.netrsc.org GPC data, often combined with NMR characterization, is used to demonstrate the successful synthesis of well-defined polymers and block copolymers containing this compound-derived units. researchgate.netrsc.org The molecular weight of polyvinyl ethers prepared by certain methods can be determined by GPC. google.com GPC systems typically employ a pump, autosampler, degasser, columns packed with porous gel, and detectors such as refractive index (RI) or UV detectors. rsc.orggoogle.com

Advanced Techniques for Mechanistic Elucidation (e.g., Radical Trapping Experiments)

Understanding the detailed reaction mechanisms involving this compound often requires advanced techniques beyond standard spectroscopic and chromatographic analysis.

Radical trapping experiments are a common approach used to detect and identify radical intermediates formed during a reaction, providing evidence for radical mechanisms. researchgate.netresearchgate.net These experiments typically involve adding a spin trap reagent to the reaction mixture, which reacts rapidly with short-lived radical species to form more stable radical adducts that can be detected by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes

The conventional synthesis of 1-ethoxyethyl ethers through the acid-catalyzed reaction of an alcohol with ethyl vinyl ether, while widely used, has limitations, particularly with acid-sensitive substrates. researchgate.net Future research is focused on creating milder, more efficient, and environmentally benign synthetic strategies.

Current investigations include the development of transition-metal-catalyzed and organocatalytic methods to circumvent the need for strong acids. Another area of intense research is the application of flow chemistry. Continuous flow reactors provide superior control over reaction conditions, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processing.

A key objective is to develop catalytic systems that function under neutral conditions, at ambient temperatures, and with high atom economy. For instance, a convenient synthetic route for preparing 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed, highlighting the ongoing efforts to refine and expand the synthesis of EE-protected intermediates. researchgate.netresearchgate.net

Exploration of New Protecting Group Applications

While the primary role of the 1-ethoxyethyl group is to protect alcohols, its application is being extended to other functional groups and more complex synthetic scenarios. wikipedia.org The acetaldehyde (B116499) acetal (B89532), 1-ethoxyethyl (EE), is a widely used protecting group, but it has the disadvantage of generating an additional asymmetric center. beilstein-journals.org

Research is underway to establish reliable protocols for the protection of other nucleophiles like thiols and amines, which would significantly broaden the utility of the EE group in fields such as peptide and nucleotide chemistry. Furthermore, the specific cleavage conditions of the EE group under mild acid allow for its use in sophisticated orthogonal protecting group strategies. wikipedia.org This enables the sequential deprotection of multifunctional compounds, a critical aspect of complex natural product synthesis.

Catalytic Innovations for Formation and Cleavage

Innovations in catalysis are central to enhancing the efficiency and selectivity of both the formation and cleavage of 1-ethoxyethyl ethers. The development of novel catalysts that operate under mild conditions is a primary research goal.

For the formation of EE ethers, solid acid catalysts like zeolites and functionalized resins are being explored as reusable and environmentally friendly alternatives to homogeneous catalysts. For the cleavage of EE ethers, there is a focus on developing new Lewis acid catalysts that can operate with high selectivity under very mild conditions. nih.gov It has also been noted that alcohol and phenol (B47542) ethoxyethyl ether protecting groups can be cleaved in high yield under Pd/C-catalyzed hydrogenation conditions due to the inadvertent presence of small amounts of HCl in the reaction mixture. researchgate.net Enzyme-inspired catalysts are also being investigated to bring chemical ingredients into the correct proximity and position to react, mimicking natural processes. illinois.edu

Advanced Polymer Material Design

The incorporation of the acid-labile 1-ethoxyethyl ether group into polymer structures is a key strategy for creating advanced functional materials. The reversible addition-fragmentation chain transfer (RAFT) polymerization of 1-ethoxyethyl acrylate (B77674) (EEA) has been demonstrated, offering a novel route to well-defined poly(acrylic acid). researchgate.netacs.org Similarly, atom transfer radical polymerization (ATRP) of 1-ethoxyethyl (meth)acrylate provides a facile route to near-monodisperse poly((meth)acrylic acid). acs.org

These polymers are being investigated for a range of applications:

Degradable Polymers: For use in drug delivery and temporary medical implants, where the polymer breaks down under specific physiological pH conditions. nih.gov

Photoresists: In microelectronics, polymers containing EE ether groups can change solubility upon acid exposure, enabling the creation of intricate patterns.

Smart Materials: The reversible nature of the EE ether linkage can be used to create materials with responsive properties, such as self-healing polymers.

The polymerization of monomers like 1-ethoxyethyl glycidyl (B131873) ether is used to create linear polymers with high molecular weight, which can then be modified for various applications. researchgate.net Copolymers incorporating 2-ethoxyethyl acrylate (EEA) are significant in polymer science, with applications in adhesives and coatings due to the unique properties imparted by the ethoxy group and acrylate functionality.

Deeper Mechanistic Understanding and Theoretical Modeling

A fundamental understanding of the reaction mechanisms for the formation and cleavage of 1-ethoxyethyl ethers is essential for designing improved synthetic methods and catalysts. Advanced analytical and computational tools are being employed to gain deeper insights.

Experimental techniques like in-situ NMR and IR spectroscopy allow for real-time monitoring of reactions to identify intermediates and understand kinetics. core.ac.uk These experimental studies are complemented by theoretical modeling, often using Density Functional Theory (DFT). Computational methods can elucidate reaction pathways and transition states, helping to predict reactivity and guide the development of new catalysts. core.ac.uk Studies on the bimolecular self-reactions of secondary peroxy radicals, such as those derived from 1-ethoxyethyl hydroperoxide, contribute to this mechanistic understanding. cdnsciencepub.com

Integration into Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent bonds, is finding new applications for the dynamic nature of 1-ethoxyethyl ethers. The reversible formation of the EE ether can act as a dynamic covalent bond, allowing for the construction of stimuli-responsive systems.

This approach is being used to create:

Molecular Switches: Where the assembly and disassembly of a larger structure are controlled by pH changes.

Controlled Release Systems: Encapsulated molecules can be released from a supramolecular cage in response to an acidic trigger.

Mechanically Interlocked Molecules: The formation and cleavage of an EE ether can control the movement within rotaxanes and catenanes, leading to molecular machines.

The activation of ethers through weak interactions, such as dual chalcogen bonding, is an emerging area in supramolecular catalysis, enabling the cleavage of C-O bonds under mild conditions. nih.gov The development of crown ethers and cryptands has been a key milestone in supramolecular chemistry, allowing for the selective binding of ions and guest molecules. numberanalytics.com

Biomedical and Material Science Interface (excluding clinical trials)

At the intersection of biomedical and material science, the this compound moiety is being explored for various non-clinical applications. Its acid-labile nature makes it a valuable tool for creating materials that respond to specific biological environments.

Emerging applications include:

Diagnostic Probes: EE ether-based linkers can release a reporter molecule in the acidic microenvironment of diseased tissues, enabling detection.

Tissue Engineering: Hydrogels cross-linked with EE ethers can serve as degradable scaffolds that support cell growth and then dissolve as new tissue forms. rsc.orgmdpi.com

Functional Surfaces: Modifying surfaces with polymers containing EE groups allows for the creation of "smart" surfaces that can change properties like wettability or biocompatibility on demand.

Polymers derived from glycerol (B35011), such as those synthesized using 1-ethoxyethyl glycidyl ether, are being investigated for biomedical applications like drug delivery nanoparticles due to their biocompatibility and controllable degradation rates. nih.govacs.org Ether-functionalized ionic liquids are also being studied for their potential in processes like the dissolution of lignocellulosic biomass. mdpi.com

Interactive Data Table: Catalytic Systems for Etherification

Catalyst SystemReaction TypeSubstratesKey Advantages
p-Toluenesulfonic acid Acetal FormationGlycidol (B123203), Ethyl vinyl etherStandard, well-established method. researchgate.net
BiCl₃ / Et₃SiH Reductive EtherificationAlcohols, CarbonylsEfficient at room temperature, tolerates various functional groups. nih.gov
Yb(OTf)₃ / Et₃SiH Reductive EtherificationAlcohols, Aldehydes/KetonesGeneral and efficient Lewis acid catalyst. nih.gov
Ir complex / Diphenylsilane Reductive EtherificationMethanol (B129727), AcetophenonesCatalytic reductive process. nih.gov
Pd/C (with trace HCl) Acetal CleavageTHP and Ethoxyethyl ethersInadvertent but effective cleavage during hydrogenation. researchgate.net
Self-assembling Pd-catalyst (SOX) C-H EtherificationAlkenes, AlcoholsEnzyme-inspired, positions reactants for efficient reaction. illinois.edu
Dual Chalcogen Bonding Catalyst Ether Activation/CleavageBenzylic/Allylic EthersSupramolecular catalysis via weak interactions, mild conditions. nih.gov

Q & A

Q. How is 1-Ethoxyethyl ether synthesized and cleaved in organic synthesis?

this compound is synthesized via acid-catalyzed reaction of a phenol or alcohol with ethyl vinyl ether. For example, pyridinium p-toluenesulfonate (PPTS) is used as a mild acid catalyst to form the protecting group under anhydrous conditions . Cleavage is achieved through acid-catalyzed methanolysis or hydrolysis. A common method involves 5% acetic acid in aqueous tetrahydrofuran (THF), which selectively removes the protecting group without disrupting sensitive functionalities like internucleotide bonds . Kinetic studies recommend monitoring the reaction progress via thin-layer chromatography (TLC) or <sup>1</sup>H NMR to confirm complete deprotection .

Q. What are the primary applications of this compound as a protecting group?

This ether is widely used to protect hydroxyl groups during multistep syntheses, particularly in carbohydrate and oligonucleotide chemistry. Its stability under basic conditions and mild cleavage requirements make it ideal for temporary protection in substrates prone to acid-sensitive rearrangements (e.g., epoxides). For instance, it enables selective functionalization of secondary alcohols in polyol systems .

Q. What safety protocols are critical when handling this compound?

Due to its flammability and peroxide-forming potential, work should be conducted in a fume hood with explosion-proof equipment. Static discharge must be mitigated via grounding, and personal protective equipment (flame-resistant lab coats, chemical goggles) is mandatory. Post-handling, residues should be quenched with aqueous acid to prevent peroxide accumulation .

Advanced Research Questions

Q. How does acid concentration influence the cleavage kinetics of this compound?

Studies show cleavage rates correlate with acid strength and solvent polarity. For example, 5% acetic acid in THF cleaves the group within 2–4 hours at 25°C, while 0.1 M HCl in methanol accelerates the process to 30 minutes. Kinetic analyses via <sup>13</sup>C NMR or gas chromatography (GC) reveal pseudo-first-order dependence on acid concentration, with activation energies (~50–60 kJ/mol) consistent with a proton-assisted SN1 mechanism .

Q. What factors govern diastereoselectivity in this compound formation?

The stereogenic center in the 1-ethoxyethyl group introduces diastereoselectivity during protection. For example, chiral alcohols react with ethyl vinyl ether to form diastereomers separable via column chromatography (e.g., silica gel with hexane/ethyl acetate). Steric effects and hydrogen-bonding interactions between the catalyst (e.g., PPTS) and substrate dictate the ratio, often yielding a 3:1 to 5:1 diastereomeric excess .

Q. What analytical techniques validate the structure and purity of this compound derivatives?

  • IR spectroscopy : Key peaks include C-O-C stretches at 1086–1120 cm<sup>−1</sup> and ether-related vibrations at 750–800 cm<sup>−1</sup> .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Diagnostic signals include the ethoxy methyl group (δ 1.12–1.19 ppm for CH3) and the acetal proton (δ 3.4–3.6 ppm) .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 181 for [M+1]<sup>+</sup>) confirm molecular weight .

Q. How does thermal stability impact the use of this compound in high-temperature reactions?

Thermogravimetric analysis (TGA) and pyrolysis studies reveal decomposition onset at ~150°C, producing ethylene and acetaldehyde via retro-ene mechanisms. Under inert conditions, decomposition follows first-order kinetics (rate constant k = 1.2 × 10<sup>−4</sup> s<sup>−1</sup> at 160°C). These data caution against prolonged heating in refluxing solvents (e.g., toluene, bp 110°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.